
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline
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Overview
Description
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline typically involves the introduction of fluorine and chlorine atoms into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using reagents such as potassium fluoride. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of fluorinated isoquinolines, including this compound, often employs scalable methods such as the Halex reaction, where halogen exchange reactions are facilitated by catalysts. This method allows for the efficient introduction of fluorine atoms into the isoquinoline ring, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique bioactivities.
Mechanism of Action
The mechanism of action of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathwaysThese interactions can lead to the modulation of biological pathways, resulting in the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-fluoroisoquinoline
- 6-fluoro-3-(trifluoromethyl)isoquinoline
- 1,3-dichloroisoquinoline
Uniqueness
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is unique due to the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the isoquinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2386134-96-7 |
---|---|
Molecular Formula |
C10H4ClF4N |
Molecular Weight |
249.6 |
Purity |
95 |
Origin of Product |
United States |
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